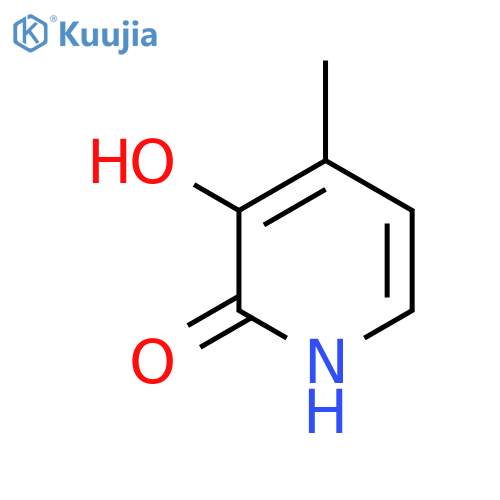

Cas no 1093971-94-8 (2(1H)-Pyridinone, 3-hydroxy-4-methyl-)

1093971-94-8 structure

商品名:2(1H)-Pyridinone, 3-hydroxy-4-methyl-

CAS番号:1093971-94-8

MF:C6H7NO2

メガワット:125.125281572342

CID:4921221

2(1H)-Pyridinone, 3-hydroxy-4-methyl- 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Pyridinone, 3-hydroxy-4-methyl-

- 2,3-Dihydroxy-4-methylpyridine

- 3-hydroxy-4-methyl-1H-pyridin-2-one

- 3-Hydroxy-4-methylpyridin-2(1H)-one

-

- インチ: 1S/C6H7NO2/c1-4-2-3-7-6(9)5(4)8/h2-3,8H,1H3,(H,7,9)

- InChIKey: VYMPTTZFHLDQOE-UHFFFAOYSA-N

- ほほえんだ: OC1C(NC=CC=1C)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 203

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 49.3

2(1H)-Pyridinone, 3-hydroxy-4-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024000519-250mg |

2,3-Dihydroxy-4-methylpyridine |

1093971-94-8 | 97% | 250mg |

$673.20 | 2023-09-04 | |

| Alichem | A024000519-1g |

2,3-Dihydroxy-4-methylpyridine |

1093971-94-8 | 97% | 1g |

$1596.00 | 2023-09-04 | |

| Alichem | A024000519-500mg |

2,3-Dihydroxy-4-methylpyridine |

1093971-94-8 | 97% | 500mg |

$980.00 | 2023-09-04 |

2(1H)-Pyridinone, 3-hydroxy-4-methyl- 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

1093971-94-8 (2(1H)-Pyridinone, 3-hydroxy-4-methyl-) 関連製品

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬